molecular formula C8H5BrN2 B099855 8-Bromo-1,6-naphthyridine CAS No. 17965-74-1

8-Bromo-1,6-naphthyridine

Cat. No. B099855
CAS RN: 17965-74-1
M. Wt: 209.04 g/mol
InChI Key: PQBNZTONCGWKCZ-UHFFFAOYSA-N
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Description

8-Bromo-1,6-naphthyridine is a brominated naphthyridine derivative. Naphthyridines are a class of compounds that are structurally related to quinolines and are known for their diverse pharmacological activities. The presence of a bromine atom in the compound suggests potential reactivity that could be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of related naphthyridine derivatives has been reported in the literature. For instance, methyl-substituted tetrahydro-1,6-naphthyridines were synthesized through chemical modification of pyridine derivatives. The synthesis involved the condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation, indicating a multi-step process that could potentially be adapted for the synthesis of 8-Bromo-1,6-naphthyridine .

Molecular Structure Analysis

While the specific molecular structure analysis of 8-Bromo-1,6-naphthyridine is not detailed in the provided papers, the general structure of naphthyridines consists of a two-ring system with nitrogen atoms at the 1 and 8 positions. The addition of a bromine atom at the 8 position would likely influence the electronic properties of the molecule and could affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of naphthyridine derivatives can be quite varied. For example, 2-substituted 1,8-naphthyridines have been prepared and their reactivity explored. The decarboxylation of 3-carboxylic acids was used to prepare these derivatives, and a new synthesis route for 2-hydroxy-1,8-naphthyridine was developed using 3-bromomethyl-2-nitropyridine . These reactions suggest that 8-Bromo-1,6-naphthyridine could also undergo various chemical transformations, potentially including substitution reactions due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-1,6-naphthyridine are not explicitly described in the provided papers. However, the papers do mention the use of spectroscopic techniques such as ultraviolet (u.v.), infrared (i.r.), and nuclear magnetic resonance (n.m.r.) to characterize the compounds . These techniques would be essential in determining the physical and chemical properties of 8-Bromo-1,6-naphthyridine, such as its absorbance characteristics, functional group presence, and molecular conformation.

Scientific Research Applications

  • Anticancer Properties

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : 1,6-Naphthyridines, including 8-Bromo-1,6-naphthyridine, have been studied for their anticancer properties . They have shown promising results against different cancer cell lines .
    • Methods of Application : The anticancer activity of 1,6-naphthyridines is typically studied using various cancer cell lines. The compounds are synthesized and then tested for their ability to inhibit the growth of these cells .
    • Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown promising anticancer activity .
  • Anti-HIV Properties

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : 1,6-Naphthyridines have been studied for their potential anti-HIV properties .
    • Methods of Application : These compounds are synthesized and then tested for their ability to inhibit the replication of the HIV virus .
    • Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown potential anti-HIV activity .
  • Anti-Microbial Properties

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : 1,6-Naphthyridines have been studied for their antimicrobial properties .
    • Methods of Application : These compounds are synthesized and then tested for their ability to inhibit the growth of various microbes .
    • Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown potential antimicrobial activity .
  • Analgesic Properties

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : 1,6-Naphthyridines have been studied for their potential analgesic (pain-relieving) properties .
    • Methods of Application : These compounds are synthesized and then tested for their ability to relieve pain in various experimental models .
    • Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown potential analgesic activity .
  • Anti-Inflammatory Properties

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : 1,6-Naphthyridines have been studied for their potential anti-inflammatory properties .
    • Methods of Application : These compounds are synthesized and then tested for their ability to reduce inflammation in various experimental models .
    • Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown potential anti-inflammatory activity .
  • Anti-Oxidant Properties

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : 1,6-Naphthyridines have been studied for their potential anti-oxidant properties .
    • Methods of Application : These compounds are synthesized and then tested for their ability to neutralize harmful free radicals in various experimental models .
    • Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown potential anti-oxidant activity .
  • Synthesis of Metal Complexes

    • Scientific Field : Inorganic Chemistry
    • Summary of Application : 1,6-Naphthyridines can form complexes with various metals . These metal complexes can have a variety of applications, including catalysis, magnetism, and luminescence .
    • Methods of Application : The metal complexes are typically synthesized by reacting the 1,6-naphthyridine with a metal salt in a suitable solvent .
    • Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown the ability to form stable metal complexes .
  • Photophysical Applications

    • Scientific Field : Physical Chemistry
    • Summary of Application : 1,6-Naphthyridines, including 8-Bromo-1,6-naphthyridine, can have various photophysical applications . This can include use in photovoltaic cells, light-emitting diodes, and sensors .
    • Methods of Application : The photophysical properties of 1,6-naphthyridines are typically studied using various spectroscopic techniques .
    • Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown promising photophysical properties .
  • Industrial Applications

    • Scientific Field : Industrial Chemistry
    • Summary of Application : 1,6-Naphthyridines can have various industrial applications . This can include use in the synthesis of dyes, pigments, and pharmaceuticals .
    • Methods of Application : The industrial applications of 1,6-naphthyridines are typically studied using various chemical synthesis and analysis techniques .
    • Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown potential industrial applications .

properties

IUPAC Name

8-bromo-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBNZTONCGWKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355779
Record name 8-Bromo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,6-naphthyridine

CAS RN

17965-74-1
Record name 8-Bromo-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-1,6-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-1,6-naphthyridine
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Synthesis routes and methods I

Procedure details

To a stirred solution of [1,6]-naphthyridine (4.73 g, 36.4 mmol) in CCl4 (200 25 mL) was added Br2 (2.25 mL, 43.7 mmol) in CCl4 (35 mL) dropwise via an addition funnel. The resulting solution was heated at reflux for 1 hour. Pyridine (2.94 mL, 36.4 mmol) in CCl4 (30 mL) was added dropwise to the refluxing solution, and the mixture was refluxed overnight. The cooled reaction mixture was filtered, and the solids were digested with 1 M NaOH (200 mL) for 1 hour. The basic solution was extracted into CH2Cl2 (2×200 mL), and the organic fractions were combined, dried over Na2SO4 and concentrated. The resulting oil was purified by column chromatography (10% EtOAc/CH2Cl2) affording 2.03 g (27%) of the title compound as yellow crystals: mp 79-81° C.
Quantity
4.73 g
Type
reactant
Reaction Step One
Name
Quantity
2.25 mL
Type
reactant
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Name
Quantity
25 mL
Type
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Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
27%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DA Kovalskiy, VP Perevalov - Chemistry of heterocyclic …, 2009 - search.ebscohost.com
We have previously synthesized 3-(3-piperidyl) isoquinoline and 3-(4-piperidyl) isoquinoline via acylation of the methyl group of o-tolylaldehyde cyclohexylimine by the …
Number of citations: 19 search.ebscohost.com
T SAMATOMO, N Miura, Y Kondo… - Chemical and …, 1986 - jstage.jst.go.jp
The iodination and subsequent dehydroxychlorination of 1, 6-naphthyridin-5 (6H)-one gave 5-chloro-S-iodo-1, 6-naphthyridine, which was converted to the 5-methoxy derivative. …
Number of citations: 27 www.jstage.jst.go.jp
HD Showalter - 2006 - deepblue.lib.umich.edu
Short pathways are described for the synthesis of a representative example of each of the 7,8‐dihydro‐and 1,2,3,4‐tetrahydro‐1,6‐naphthyridine‐5(6 H )‐one ring systems from simple …
Number of citations: 14 deepblue.lib.umich.edu
HC Van Der Plas, M Woźniak… - Advances in Heterocyclic …, 1983 - Elsevier
Publisher Summary This chapter summarizes the reactions that naphthyridines can undergo with KNH 2 /NH 3 . Naphthyridines are heterocyclic systems consisting of two fused …
Number of citations: 37 www.sciencedirect.com
J Mukomura, H Nonaka, H Sato, M Kishimoto, M Arai… - Molecules, 2022 - mdpi.com
The synthesis and evaluation of simplified analogs of marine sponge-derived alkaloid 3-(phenethylamino)demethyl(oxy)aaptamine were performed to develop novel anti-mycobacterial …
Number of citations: 6 www.mdpi.com
G Falardeau, H Lachance, A St-Pierre… - Bioorganic & medicinal …, 2005 - Elsevier
A novel class of macrocyclic 1,6-napthyridines designed to adopt the presumed bioactive conformation of anti-HCMV acyclic 1,6-napthyridines are described. Both 14- and 15-…
Number of citations: 32 www.sciencedirect.com
I Held, S Xu, H Zipse - Synthesis, 2007 - thieme-connect.com
Derivatives of 3, 4-diaminopyridine have been synthesized and studied as catalysts for acyl-transfer reactions. The design of these catalysts is guided by the stability of their acetyl …
Number of citations: 46 www.thieme-connect.com
X Ma, Y Jiang - The Journal of Organic Chemistry, 2023 - ACS Publications
We describe the first general transition-metal-free synthesis of gem-diboromethyl-substituted bicyclo[1.1.1]pentane (BCP) and other related C(sp 3 )-rich carbocyclic benzene …
Number of citations: 4 pubs.acs.org
CE Brocklehurst, F Gallou, JCD Hartwieg… - … Process Research & …, 2018 - ACS Publications
A screening method to evaluate Suzuki–Miyaura and Buchwald–Hartwig coupling reactions under aqueous surfactant conditions has been established, leading to high yielding and …
Number of citations: 22 pubs.acs.org
PD Siapkaras, EJ Solum - Steroids, 2022 - Elsevier
Five new compounds based on the structure of ergosterol have been prepared and tested for their ability to inhibit CDK8. The design of the compounds was inspired by the previous …
Number of citations: 1 www.sciencedirect.com

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